Anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole) is a diphenyl-pyrazole compound identified through phenotypic screening as an inhibitor of protein aggregation. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as prion diseases, Parkinson’s disease, Alzheimer’s disease, and multiple system atrophy. [, , , , , , , , , , , , , , , , , , ] Anle138b is also being studied for its effects on melanoma cells and its potential role in understanding the complex relationship between Parkinson’s disease and melanoma. []
Clinical Trials: Further clinical trials are needed to assess the safety, tolerability, and efficacy of Anle138b in humans for the treatment of neurodegenerative diseases. [, ]
Mechanism of Action: A more detailed understanding of Anle138b’s mechanism of action is crucial for optimizing its therapeutic potential. [, ]
Combination Therapies: Exploring the use of Anle138b in combination with other therapeutic agents to enhance its effectiveness and address drug resistance is a promising direction. [, ]
Inherited Prion Diseases: Further research is needed to understand Anle138b’s efficacy in treating inherited prion diseases and to develop specific therapies for these conditions. [, ]
Beyond Neurodegenerative Diseases: Investigating the potential applications of Anle138b beyond neurodegenerative diseases, such as in melanoma, could lead to novel therapeutic avenues. []
Anle138b is a synthetic compound recognized for its potential therapeutic applications in neurodegenerative diseases, particularly those associated with α-synuclein aggregation, such as Parkinson's disease. Its chemical structure is based on a diphenyl-pyrazole framework, which has been shown to inhibit the oligomerization of α-synuclein and other amyloidogenic proteins. This compound is currently undergoing clinical trials and is being investigated for its utility as a positron emission tomography (PET) imaging agent for early diagnosis of related disorders.
Anle138b was developed as part of research aimed at finding small molecules that could interfere with the aggregation of proteins implicated in neurodegeneration. The compound has been synthesized and characterized through various chemical methods, leading to its evaluation in biological systems.
Anle138b falls under the category of small molecule inhibitors targeting protein aggregation. It is classified as a neuroprotective agent due to its ability to modulate the formation of toxic oligomers associated with neurodegenerative diseases.
The synthesis of Anle138b has been approached through multiple strategies, including one-pot radiosynthesis techniques for creating radiolabeled derivatives suitable for PET imaging. A notable method involves using 6-[^18F]fluoropiperonal as a precursor, which undergoes condensation with tosylhydrazide followed by cycloaddition with 3-bromophenylacetylene. This approach allows for rapid synthesis within approximately 105 minutes with a radiochemical yield of around 15% .
The synthesis process includes:
This streamlined method eliminates the need for intermediate purifications, making it suitable for automation in radiochemistry labs .
The molecular formula of Anle138b is CHNO, featuring a diphenyl-pyrazole core structure. The compound's design allows it to fit into specific cavities within protein aggregates, particularly α-synuclein fibrils.
Anle138b primarily acts by inhibiting the aggregation of amyloidogenic peptides through several mechanisms:
Molecular dynamics simulations have demonstrated that Anle138b alters the conformational landscape of peptide aggregates, effectively remodeling their structural distributions and impeding aggregation processes .
Anle138b interacts with α-synuclein fibrils by binding within cavities formed between β-strands, which stabilizes its presence and alters the dynamics of nearby residues. This interaction leads to significant changes in chemical shifts observed via nuclear magnetic resonance spectroscopy, indicating a strong binding affinity .
Anle138b has several promising applications:
Protein oligomerization represents a critical pathogenic event in neurodegenerative disorders, where soluble monomers misfold and assemble into transient, β-sheet-rich oligomeric species. These oligomers exhibit pronounced neurotoxicity through multiple mechanisms:
Anle138b ([3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole]) targets these pathological oligomers by binding hydrophobic cavities exposed during aggregation. In vitro studies demonstrate that it inhibits α-synuclein oligomerization (IC50 ~100 nM) and prion fibrillization, while in vivo, it reduces oligomer load by >60% in Parkinson’s disease (PD) and multiple system atrophy (MSA) mouse models [1] [4] [9]. Crucially, it does not affect physiological monomeric proteins, preserving native function [1].
Table 1: Neurotoxic Oligomers Targeted by Anle138b
Protein | Oligomer Size | Primary Toxicity Mechanism | Anle138b Efficacy |
---|---|---|---|
α-Synuclein | Dimers - Decamers | Synaptic vesicle disruption | IC50 = 100 nM (in vitro) |
PrPSc | 10-20 mer | Membrane pore formation | >90% inhibition (cell models) |
Tau | 40-100 kDa | Microtubule destabilization | Under investigation |
Pathological aggregates in diverse proteinopathies harbor conserved structural epitopes despite differing primary sequences. Cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) studies reveal that α-synuclein fibrils grown in lipid-rich environments adopt a "Greek-key" β-sheet topology with a tubular hydrophobic cavity (diameter ~1.5 nm) between residues Gly67-Gly73 and Val74-Ile88 [3]. This cavity structurally resembles steric zipper motifs in prion fibrils, enabling cross-seeding between distinct proteins [1] [8].
Anle138b exploits these shared epitopes through:
Table 2: Anle138b Binding to Pathological Fibril Structures
Fibril Type | Binding Cavity Residues | Anle138b Interaction Mode | Kd (nM) |
---|---|---|---|
Lipid-bound α-synuclein | Gly68, Val74, Ile88 | Pyrazole NH H-bond, bromophenyl hydrophobic | 190 ± 120 |
PrPSc (RML strain) | Gly124, Ala133 | Benzodioxol ring stacking | 220 ± 80 |
Tau PHF (Alzheimer’s) | Under investigation | Low affinity (no significant binding) | >1000 |
Synucleinopathies exhibit prion-like propagation, where pathological α-synuclein seeds template the misfolding of native monomers in recipient cells. This process involves:
Anle138b interrupts this cascade by:
Table 3: Anle138b Effects on Prion-like Propagation in Models
Propagation Mechanism | Experimental Model | Anle138b Intervention | Outcome |
---|---|---|---|
Neuronal seeding | Primary neuron-PFF coculture | 1 µM, 72 hours | >80% reduction in pS129-αSyn |
Glial inclusion formation | PLP-hαSyn mice (MSA model) | 0.6–2 g/kg chow, 4 months | 55–70% GCI reduction |
Peripheral transmission | Vagus nerve injection model | 10 mg/kg oral, daily pre-exposure | 90% lower brainstem pathology |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1